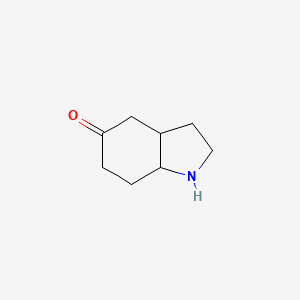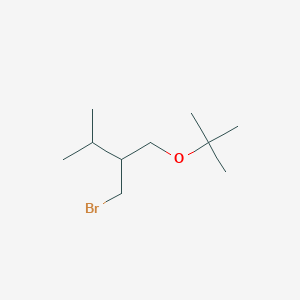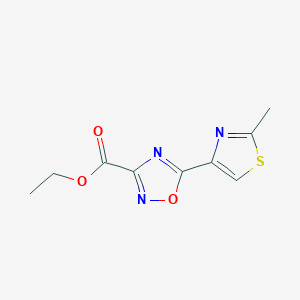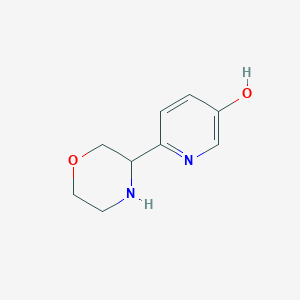![molecular formula C9H13N3O3 B13630045 2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide](/img/structure/B13630045.png)
2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(2,4-dioxo-3-azabicyclo[310]hexan-3-yl)butanamide is a complex organic compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide typically involves the reaction of 2,4-dioxo-3-azabicyclo[3.1.0]hexane derivatives with amino acids under controlled conditions. One common method involves the use of primary amines and formaldehyde in boiling ethanol, resulting in the formation of the desired product along with some by-products .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The process often requires precise control of temperature, pressure, and reaction time to optimize the production efficiency .
化学反応の分析
Types of Reactions
2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound, which can be further utilized in different chemical syntheses .
科学的研究の応用
2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of advanced materials with unique properties.
作用機序
The mechanism of action of 2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid
- 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide stands out due to its specific bicyclic structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H13N3O3 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide |
InChI |
InChI=1S/C9H13N3O3/c10-6(7(11)13)1-2-12-8(14)4-3-5(4)9(12)15/h4-6H,1-3,10H2,(H2,11,13) |
InChIキー |
OWRCVOLMUFQLMB-UHFFFAOYSA-N |
正規SMILES |
C1C2C1C(=O)N(C2=O)CCC(C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13629984.png)



![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine](/img/structure/B13630010.png)


![3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid](/img/structure/B13630031.png)
![1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B13630039.png)
